

"Chromium potassium sulfate dodecahydrate" crystal structure

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Compound of Interest

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An In-depth Technical Guide to the Crystal Structure of **Chromium Potassium Sulfate Dodecahydrate**

Introduction

Chromium potassium sulfate dodecahydrate, commonly known as chrome alum, is an inorganic coordination compound with the chemical formula $KCr(SO_4)_2 \cdot 12H_2O$.^{[1][2][3]} It is a double salt that consists of equimolar amounts of potassium sulfate and chromium(III) sulfate.^{[2][4]} At room temperature, it presents as a dark violet, odorless, crystalline solid that typically forms regular octahedra with flattened corners.^{[1][3][5]} The compound is notable for its high solubility in water, where it forms acidic solutions.^[5] The vibrant violet color is a result of d-d electronic transitions within the octahedrally coordinated chromium(III) ion.^{[2][5]}

Historically significant in the development of coordination chemistry and crystallography, chrome alum is widely utilized in various industrial applications, including leather tanning, as a mordant in the textile industry, and in photographic processes.^{[1][2][5]} This document provides a detailed technical overview of its crystal structure, supported by crystallographic data, experimental protocols for its synthesis and analysis, and visualizations of its structural and procedural workflows.

Crystal Structure and Crystallographic Data

Chromium potassium sulfate dodecahydrate is a member of the alum family, a class of isomorphous hydrated double sulfates. These compounds share a common crystal structure, leading to similar crystal habits.

Crystal System and Space Group

Chrome alum crystallizes in the cubic system, which is characteristic of the α -alums.^{[1][6][7]} The specific space group has been determined to be Pa3.^{[8][9]} The crystal structure is composed of hexaaquachromium(III) cations, $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$, potassium cations (K^+), and sulfate anions (SO_4^{2-}). The arrangement of these ions and the twelve water molecules of hydration forms a highly ordered, three-dimensional lattice. Six of the water molecules are tightly bound to the chromium(III) ion, forming the octahedral coordination complex, while the other six are associated with the potassium and sulfate ions through a network of hydrogen bonds.^{[10][11]}

Quantitative Crystallographic Data

The precise determination of the crystal structure has been accomplished through X-ray and neutron diffraction studies.^[10] Key crystallographic data are summarized in the table below.

Parameter	Value	Reference(s)
Crystal System	Cubic	[1][6]
Space Group	Pa3	[8][9]
Unit Cell Parameter (a)	12.2305 Å	[6]
Unit Cell Volume (V)	1829.7 Å ³ (calculated)	
Formula Units (Z)	4	[9][12]
Density (calculated)	1.813 g/cm ³	
Density (measured)	1.83 g/cm ³	[1][2]

Experimental Protocols

Synthesis of Chrome Alum Crystals

The most common laboratory synthesis involves the reduction of an acidified potassium dichromate solution. Ethanol is frequently used as the reducing agent.

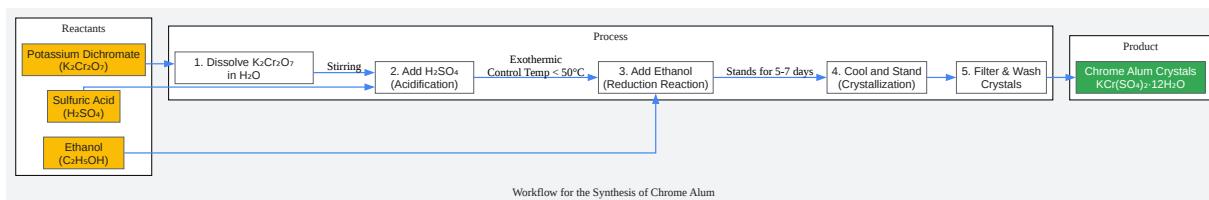
Materials:

- Potassium dichromate ($K_2Cr_2O_7$)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Ethanol (C_2H_5OH , 96%)
- Distilled Water (H_2O)

Procedure:

- Dissolve 9.8 grams of potassium dichromate in 40 mL of distilled water in a beaker. Gentle warming may be required to fully dissolve the salt.[13][14]
- Carefully and slowly add 7.6 mL of concentrated sulfuric acid to the solution while stirring. This acidification step is exothermic.[13][14]
- Cool the solution in an ice bath to approximately 30°C.[15]
- Add 6.3 mL of ethanol dropwise to the solution with continuous stirring.[13][14] This reaction is highly exothermic; the temperature should be monitored and not allowed to exceed 50°C. The solution's color will change from orange to a dark, greenish-black as the Cr(VI) is reduced to Cr(III). The smell of acetic acid (vinegar) may become apparent as ethanol is oxidized.
- Once the addition of ethanol is complete, cover the beaker and allow it to stand undisturbed at room temperature for several days (typically 5-7 days) for crystallization to occur.[13][14]
- Collect the resulting violet, octahedral crystals by filtration.[13]
- Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove impurities.[14]

- Dry the crystals between sheets of filter paper or in a desiccator. The crystals are efflorescent and should be stored in a sealed container.[13]



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Caption: A flowchart illustrating the laboratory synthesis of chrome alum crystals.

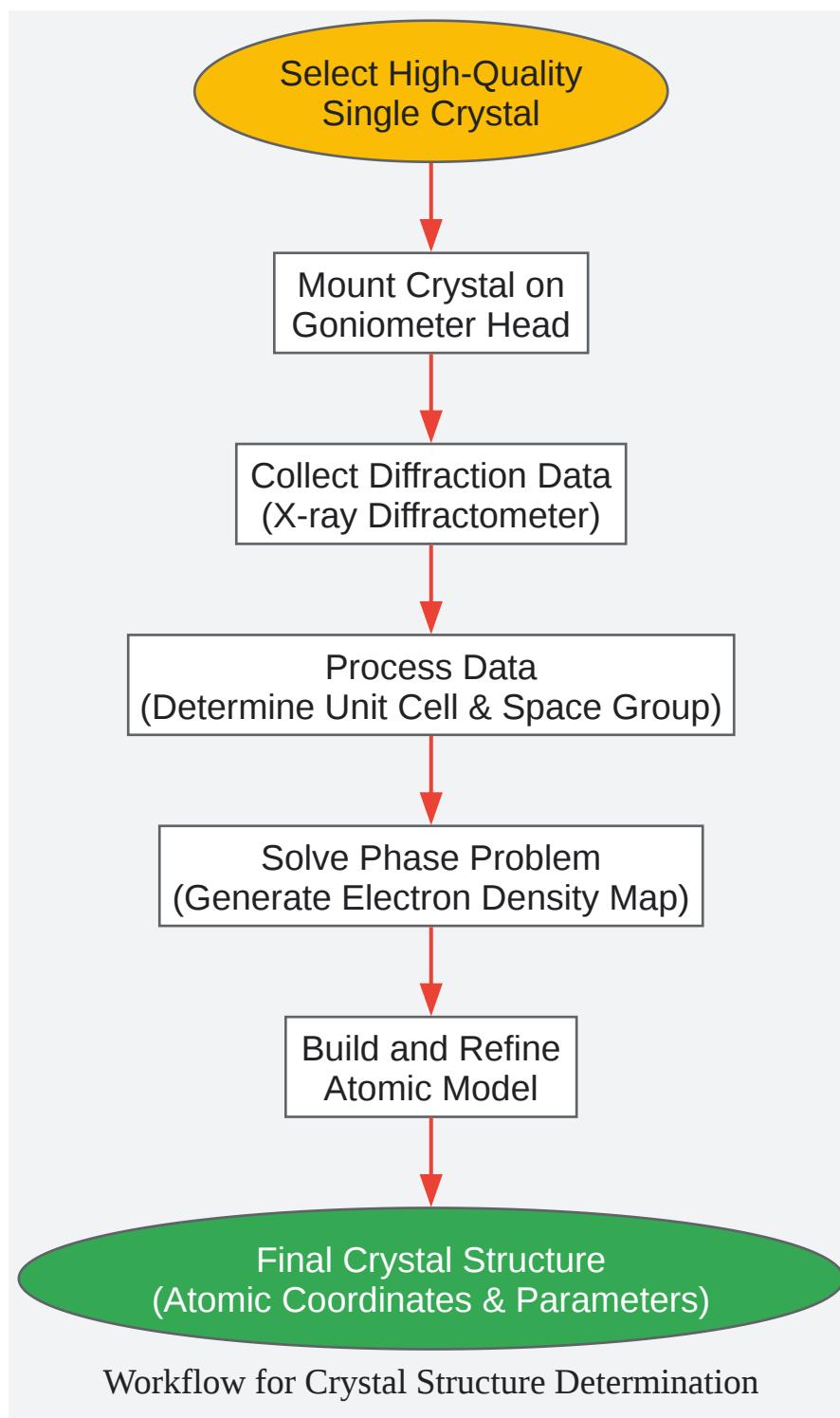
Single-Crystal X-ray Diffraction Protocol

To determine the crystal structure, a high-quality single crystal is selected and analyzed using a diffractometer.

Procedure:

- Crystal Selection: A well-formed, single crystal of chrome alum, free of visible defects, is selected under a microscope.
- Mounting: The crystal is mounted on a goniometer head using a suitable adhesive or oil.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

- **Structure Solution:** The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
- **Structure Refinement:** An atomic model is built into the electron density map. The positions of the atoms, their thermal parameters, and other structural factors are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement. This yields the final, precise crystal structure.



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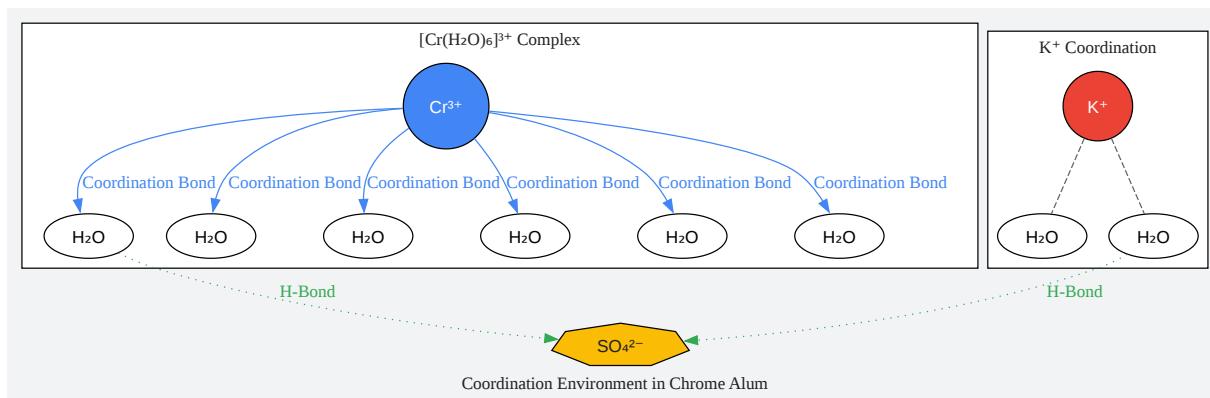
Caption: A workflow diagram for single-crystal X-ray diffraction analysis.

Structural Details and Coordination Environment

The structure of chrome alum is defined by the coordination of the constituent ions and water molecules. The Cr^{3+} and K^+ ions are each surrounded by six water molecules, forming octahedral aquated complexes.

- $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$ Cation: The chromium(III) ion is at the center of an octahedron formed by six water molecules. These are tightly bound, forming a stable hexaaquachromium(III) complex.
- K^+ Cation: The potassium ion is also coordinated to six water molecules, though these bonds are weaker than those in the chromium complex.
- SO_4^{2-} Anion: The sulfate ions are positioned in the lattice and are linked to the aquated cations through an extensive network of hydrogen bonds involving the water molecules.

This arrangement creates a stable, repeating three-dimensional structure.



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Caption: A simplified diagram of the coordination spheres in the chrome alum structure.

Conclusion

The crystal structure of **chromium potassium sulfate dodecahydrate** is a well-characterized example of the alum family, crystallizing in the cubic Pa_3 space group. Its structure is defined by distinct $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$ and K^+ aquated cations and SO_4^{2-} anions, all interconnected by a robust network of hydrogen bonds. The detailed understanding of this structure, obtained through diffraction studies, is fundamental to explaining its physical properties, such as its characteristic octahedral crystal habit and color. The experimental protocols for its synthesis and analysis are well-established, making it a classic compound for study in both academic and industrial research settings.

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